molecular formula C13H16N2O3 B2945727 (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide CAS No. 1807939-55-4

(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide

Cat. No. B2945727
CAS RN: 1807939-55-4
M. Wt: 248.282
InChI Key: NBILJQGMAXBBCA-NEPJUHHUSA-N
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Description

“(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide” is a chemical compound with the CAS Number: 1807939-55-4 . It has a molecular weight of 248.28 . The IUPAC name for this compound is (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17)/t11-,12+/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of related compounds, such as laquinimod and benzene tricarboxamide derivatives, provides insights into the chemical properties and potential applications of similar compounds. For instance, laquinimod, a drug in clinical trials for multiple sclerosis, involves complex synthetic pathways that highlight the importance of intramolecular proton transfer mechanisms and solvolysis reactions, which may also be relevant to the synthesis and understanding of "(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide" derivatives (Jansson et al., 2006). Similarly, the synthesis of benzene tricarboxamide derivatives reveals the role of aliphatic chains in influencing crystal structures, which could be significant for designing materials with specific physical properties (Jiménez et al., 2009).

Biological Activities

Several studies have explored the biological activities of compounds structurally related to "(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide", focusing on their effects on calcium channels and potential cardiovascular applications. These investigations suggest that modifications to the phenyl-5-oxo-hexahydroquinoline derivatives can impact calcium channel antagonistic activity, which is crucial for developing new therapeutic agents (Şimşek et al., 2006). Additionally, the synthesis and evaluation of difluoro-substituted hexahydroquinoline derivatives for cardiovascular activity further demonstrate the potential of such compounds in medicinal chemistry (Gupta & Misra, 2008).

Supramolecular Chemistry

Research on polyamide pseudorotaxanes, rotaxanes, and catenanes based on bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x ethers provides a foundation for understanding the supramolecular chemistry of complex molecular systems. Such studies are relevant for the development of new materials and molecular machines, where the intricate balance of molecular interactions can be finely tuned for specific applications (Gibson et al., 2004).

properties

IUPAC Name

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILJQGMAXBBCA-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](OCC1=O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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